1-(Cyclopentylsulfanyl)-3-oxocyclobutane-1-carboxylic acid

Description

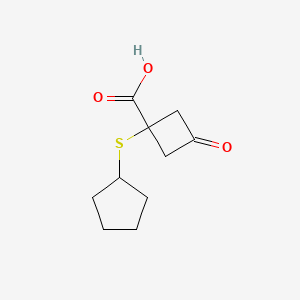

1-(Cyclopentylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopentylsulfanyl substituent at position 1 and a ketone group at position 2.

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

1-cyclopentylsulfanyl-3-oxocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H14O3S/c11-7-5-10(6-7,9(12)13)14-8-3-1-2-4-8/h8H,1-6H2,(H,12,13) |

InChI Key |

DQEHHOSQMZXXJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)SC2(CC(=O)C2)C(=O)O |

Origin of Product |

United States |

Biological Activity

1-(Cyclopentylsulfanyl)-3-oxocyclobutane-1-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly as a modulator of sodium channels. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carboxylic acid functional group and a cyclopentyl sulfanyl substituent. Its molecular formula is , and it has a molecular weight of approximately 188.25 g/mol.

Recent studies indicate that this compound acts primarily as an inhibitor of voltage-gated sodium channels, particularly Na V 1.7. This channel is crucial for pain signaling pathways, making the compound a candidate for analgesic applications.

Key Findings:

- Inhibition of Na V 1.7 : The compound has shown high selectivity for Na V 1.7 over Na V 1.5, which is significant for reducing potential side effects associated with broader sodium channel inhibition .

- Analgesic Effects : In transgenic mouse models exhibiting inherited erythromelalgia, the compound demonstrated robust analgesic effects, suggesting its utility in pain management therapies .

Table 1: Biological Activity Summary

Toxicological Profile

The safety profile of this compound is essential for its therapeutic application. Preliminary toxicological assessments indicate that the compound exhibits low toxicity levels in animal models, with no significant adverse effects reported at therapeutic doses.

Notable Points:

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Physical Form | Key Application |

|---|---|---|---|---|---|---|

| 1-(Cyclopentylsulfanyl)-3-oxocyclobutane-1-carboxylic Acid | Cyclopentylsulfanyl | Not Provided | Not Provided | Not Provided | Not Provided | Hypothesized: Drug synthesis |

| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid | 4-Methoxyphenyl | C₁₂H₁₂O₄ | 220.22 | 1340349-50-9 | Solid | Research chemical |

| 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic Acid | 3-Chlorophenyl | C₁₁H₉ClO₃ | 224.64 | 1339431-13-8 | Powder | Pharmaceutical intermediate |

| 1-(tert-Butylsulfanyl)-3-oxocyclobutane-1-carboxylic Acid | tert-Butylsulfanyl | Not Provided | Not Provided | 1495006-95-5 | Not Provided | Stability studies |

| 1-Aminocyclobutane[11C]carboxylic Acid | Amino | C₅H₉NO₂ | 131.13 | 42346-68-9 | Not Provided | PET imaging agent |

Research Findings and Trends

- Electron-Withdrawing Groups (e.g., chloro): Enhance acidity and reactivity in electrophilic substitutions . Alkylsulfanyl Groups: Improve lipophilicity, aiding membrane permeability in drug candidates .

- Functional Group Importance: The 3-oxo group enables keto-enol tautomerism, which may influence binding to biological targets. Carboxylic acid group facilitates salt formation, critical for bioavailability in pharmaceuticals.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(cyclopentylsulfanyl)-3-oxocyclobutane-1-carboxylic acid?

Answer:

The compound can be synthesized via Michael-type addition of a thiol (e.g., cyclopentanethiol) to an α,β-unsaturated carbonyl precursor. For example, thioglycolic acid (HSCH₂COOH) has been used in analogous reactions to introduce sulfanyl groups into oxocyclobutane scaffolds . Key steps include:

- Precursor preparation : Generate (E)-4-oxo-2-butenoic acid derivatives via Friedel-Crafts acylation or condensation.

- Thiol addition : Optimize reaction conditions (solvent, temperature, catalyst) to ensure regioselectivity and minimize side reactions.

- Purification : Use column chromatography or recrystallization to isolate the product. Validate via NMR and mass spectrometry .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Routine analytical methods include:

- NMR spectroscopy : Confirm the presence of the cyclopentylsulfanyl group (δ ~2.5–3.5 ppm for S-CH₂ protons) and the 3-oxocyclobutane moiety (carbonyl peak at ~200–210 ppm in ¹³C NMR) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–260 nm.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS in negative ion mode for carboxylic acid detection) .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis, and how can they be addressed?

Answer:

The sulfanyl addition step often yields racemic mixtures due to the planar sp² hybridized carbon in the α,β-unsaturated precursor. Strategies to resolve this include:

- Chiral auxiliaries : Introduce a temporary chiral group to direct stereochemistry, followed by cleavage .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) or organocatalysts to promote enantioselective thiol addition .

- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives) .

Advanced: How does the cyclopentylsulfanyl substituent influence the compound’s reactivity and stability?

Answer:

The bulky cyclopentyl group impacts both steric and electronic properties:

- Steric hindrance : Reduces nucleophilic attack at the β-carbon of the oxocyclobutane ring, enhancing stability in protic solvents .

- Electron donation : The sulfur atom may stabilize intermediates via resonance or inductive effects, affecting reaction pathways (e.g., slower hydrolysis compared to smaller thioethers) .

- Thermal stability : Monitor decomposition via TGA/DSC; cyclopentyl groups may increase melting points compared to linear alkyl analogs .

Advanced: What experimental precautions are critical for handling this compound under varying conditions?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfanyl group .

- pH-dependent stability : Avoid strongly acidic/basic conditions (pH < 2 or > 10) to prevent decarboxylation or ring-opening reactions .

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as noted in analogous sulfanyl-carboxylic acids .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

- Control experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and reaction kinetics .

- Computational modeling : Perform DFT calculations to predict thermodynamic favorability of competing pathways (e.g., nucleophilic attack vs. ring strain relief) .

Advanced: What strategies optimize the compound’s solubility for biological assays?

Answer:

- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

- Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester to enhance aqueous solubility .

- Micellar encapsulation : Employ surfactants (e.g., Tween-80) for in vitro studies requiring higher concentrations .

Advanced: How does the 3-oxocyclobutane ring affect the compound’s conformational dynamics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.